2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate is a synthetic organic compound that belongs to the class of furan derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the piperidinomethyl group and the p-methylphenoxy group. Common reagents used in these reactions include furan, piperidine, and p-methylphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Piperidinomethyl)-4-(p-methoxyphenoxy)furan
- 2-(1-Piperidinomethyl)-4-(p-ethylphenoxy)furan
- 2-(1-Piperidinomethyl)-4-(p-chlorophenoxy)furan
Uniqueness
Compared to similar compounds, 2-(1-Piperidinomethyl)-4-(p-methylphenoxy)furan tartrate may exhibit unique properties due to the presence of the p-methylphenoxy group
Eigenschaften
CAS-Nummer |
101833-20-9 |
---|---|
Molekularformel |
C21H27NO8 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[[4-(4-methylphenoxy)furan-2-yl]methyl]piperidine |
InChI |
InChI=1S/C17H21NO2.C4H6O6/c1-14-5-7-15(8-6-14)20-17-11-16(19-13-17)12-18-9-3-2-4-10-18;5-1(3(7)8)2(6)4(9)10/h5-8,11,13H,2-4,9-10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
FVNUIRPBIMUPHX-LREBCSMRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=COC(=C2)CN3CCCCC3.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.